molecular formula C13H16ClNO B6895562 N-[(4-chlorophenyl)-cyclobutylmethyl]acetamide

N-[(4-chlorophenyl)-cyclobutylmethyl]acetamide

Cat. No.: B6895562
M. Wt: 237.72 g/mol
InChI Key: WCKQNGDZTDRMCA-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)-cyclobutylmethyl]acetamide is an organic compound with the molecular formula C12H14ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-chlorophenyl-cyclobutylmethyl group

Properties

IUPAC Name

N-[(4-chlorophenyl)-cyclobutylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-9(16)15-13(10-3-2-4-10)11-5-7-12(14)8-6-11/h5-8,10,13H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKQNGDZTDRMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)-cyclobutylmethyl]acetamide typically involves the reaction of 4-chlorobenzyl chloride with cyclobutylmethylamine to form N-[(4-chlorophenyl)-cyclobutylmethyl]amine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)-cyclobutylmethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)-cyclobutylmethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)-cyclobutylmethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: A simpler derivative with similar structural features.

    N-(4-chlorophenyl)-cyclobutylamine: Lacks the acetyl group but shares the cyclobutylmethyl moiety.

    4-chloroacetanilide: Another related compound with a similar aromatic ring structure.

Uniqueness

N-[(4-chlorophenyl)-cyclobutylmethyl]acetamide is unique due to the presence of both the cyclobutylmethyl and acetamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs.

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